molecular formula C8H6BrF B1284434 4-Bromo-2-fluoro-1-vinylbenzene CAS No. 627463-17-6

4-Bromo-2-fluoro-1-vinylbenzene

Cat. No. B1284434
M. Wt: 201.04 g/mol
InChI Key: UTDQHQCPWHTKLM-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

4-Bromo-2-fluoro-1-vinyl-benzene (1.80 g, 8.96 mmol) was dissolved in ethyl acetate (50 mL) and palladium-on-carbon (10%, 70 mg) was added and the mixture was hydrogenated under 1 atmosphere overnight. The mixture was filtered and the filtrate was concentrated to give the crude, 1.80 g, which was used directly for the next step.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH2:9])=[C:4]([F:10])[CH:3]=1>C(OCC)(=O)C.[Pd]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH3:9])=[C:4]([F:10])[CH:3]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=C)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated under 1 atmosphere overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude, 1.80 g, which

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)CC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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